

Toxicological Profile of 8-Keto-berberine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 8-Keto-berberine

Cat. No.: B3029880

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Abstract

8-Keto-berberine, also known as 8-oxoberberine or oxyberberine, is a derivative of the naturally occurring isoquinoline alkaloid berberine. While berberine itself has been extensively studied for its various pharmacological activities, the toxicological profile of its 8-keto derivative is less well-documented. This technical guide provides a comprehensive overview of the currently available toxicological data for **8-Keto-berberine**, with a focus on acute toxicity, cytotoxicity, and known signaling pathway interactions. The information is presented to be a valuable resource for researchers and professionals involved in drug development and safety assessment.

Chemical and Physical Information

Property	Value
IUPAC Name	5,6-dihydro-9,10-dimethoxy-8H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizin-8-one
Synonyms	8-Oxoberberine, Oxyberberine, Berlambine
CAS Number	549-21-3
Molecular Formula	C ₂₀ H ₁₇ NO ₅
Molecular Weight	351.36 g/mol
Appearance	Crystalline solid

Acute Toxicity

Acute toxicity studies provide essential information on the potential for a substance to cause adverse health effects from a single exposure. For **8-Keto-berberine**, the available data from animal studies are summarized below.

Table 1: Acute Toxicity of **8-Keto-berberine**

Species	Route of Administration	Parameter	Value	Toxic Effects Noted	Reference
Rabbit	Oral	LD ₅₀	240 mg/kg	Toxic if swallowed.	[1]
Rat	Oral	TDLo	250 mg/kg	Not specified.	[1]
Mouse	Intraperitoneal	LD ₅₀	240 mg/kg	Convulsions, changes in motor activity, respiratory stimulation.	
Mouse	Not Specified	LD ₅₀	>5000 mg/kg	In a study on a product containing oxyberberine, it was found to have low acute toxicity.	[2]

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the tested animal population. TDLo (Lowest Published Toxic Dose): The lowest dose of a substance reported to have any toxic effect in a particular species.

Cytotoxicity

Cytotoxicity assays are crucial for evaluating the potential of a compound to cause cell death.

8-Keto-berberine has been investigated for its cytotoxic effects, primarily against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of **8-Keto-berberine** (Oxyberberine)

Cell Line	Cell Type	Assay	IC ₅₀ (μM)	Exposure Time	Reference
SK-Hep-1	Human Liver Adenocarcinoma	MTT	34.26 ± 3.34	72 hours	[3]
HepG2	Human Hepatocellular Carcinoma	MTT	62.96 ± 4.12	72 hours	
NCI-H1299	Human Non-Small Cell Lung Carcinoma	MTT	> 600	72 hours	
T47D	Human Breast Cancer	MTT	Not specified, but treatment with an extract containing 41.43% oxoberberine led to 36.6% cell death.	24 hours	

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a substance that inhibits a biological process or response by 50%.

Experimental Protocols for Cytotoxicity Assays

- **Cell Seeding:** Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
- **Compound Treatment:** Cells were treated with various concentrations of oxyberberine and incubated for 72 hours.
- **MTT Addition:** After incubation, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

- **Formazan Solubilization:** The medium was removed, and 100 μ L of DMSO was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability was calculated, and the IC₅₀ value was determined from the dose-response curve.
- **Cell Culture:** T47D cells were cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C with 5% CO₂.
- **MTT Assay:**
 - Cells were seeded in 96-well plates.
 - After 24 hours, cells were treated with an *Arcangelisia flava* root extract (containing 41.43% oxoberberine) at concentrations ranging from 50 to 500 μ M for 24 hours.
 - 100 μ L of MTT solution (0.5 mg/mL) was added to each well and incubated for 4 hours.
 - The formazan crystals were dissolved using a stop solution (SDS with 0.01 N HCl) and incubated overnight in the dark.
 - Absorbance was read to determine cell viability.
- **Flow Cytometry for Cell Cycle and Apoptosis:**
 - T47D cells were treated with the extract.
 - Cells were harvested, washed, and fixed.
 - For cell cycle analysis, cells were stained with propidium iodide (PI).
 - For apoptosis analysis, cells were stained using an Annexin V-FITC/PI apoptosis detection kit.

- Samples were analyzed using a flow cytometer.

Genotoxicity

As of the date of this report, no specific genotoxicity studies (e.g., Ames test, micronucleus assay, comet assay) for **8-Keto-berberine** have been identified in the public domain.

Note on the Genotoxicity of the Parent Compound, Berberine:

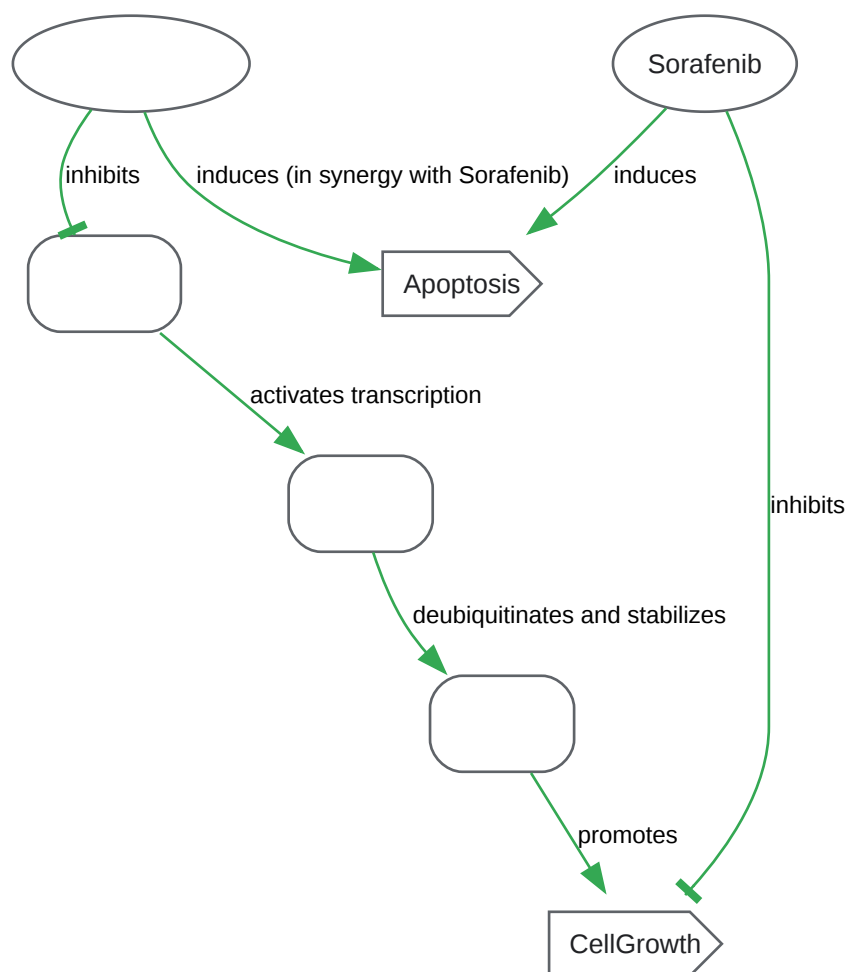
It is crucial to note that the genotoxic profile of the parent compound, berberine, has been investigated, with some studies reporting potential genotoxic effects, while others have found no such activity. However, these findings cannot be directly extrapolated to **8-Keto-berberine** due to differences in chemical structure and potential metabolic pathways. The presence of the keto group at the 8-position can significantly alter the molecule's interaction with DNA and cellular repair mechanisms. Therefore, dedicated genotoxicity studies on **8-Keto-berberine** are required for a comprehensive risk assessment.

Signaling Pathway Interactions

Understanding the interaction of a compound with cellular signaling pathways is essential for elucidating its mechanism of action and potential toxic effects. Research has identified the involvement of **8-Keto-berberine** in specific signaling cascades.

NOTCH1-USP7-c-Myc Pathway

In a study investigating the synergistic effect of oxyberberine with the anticancer drug sorafenib in liver cancer cells, it was found that oxyberberine enhances the sensitivity of these cells to sorafenib by inhibiting the NOTCH1-USP7-c-Myc signaling pathway.

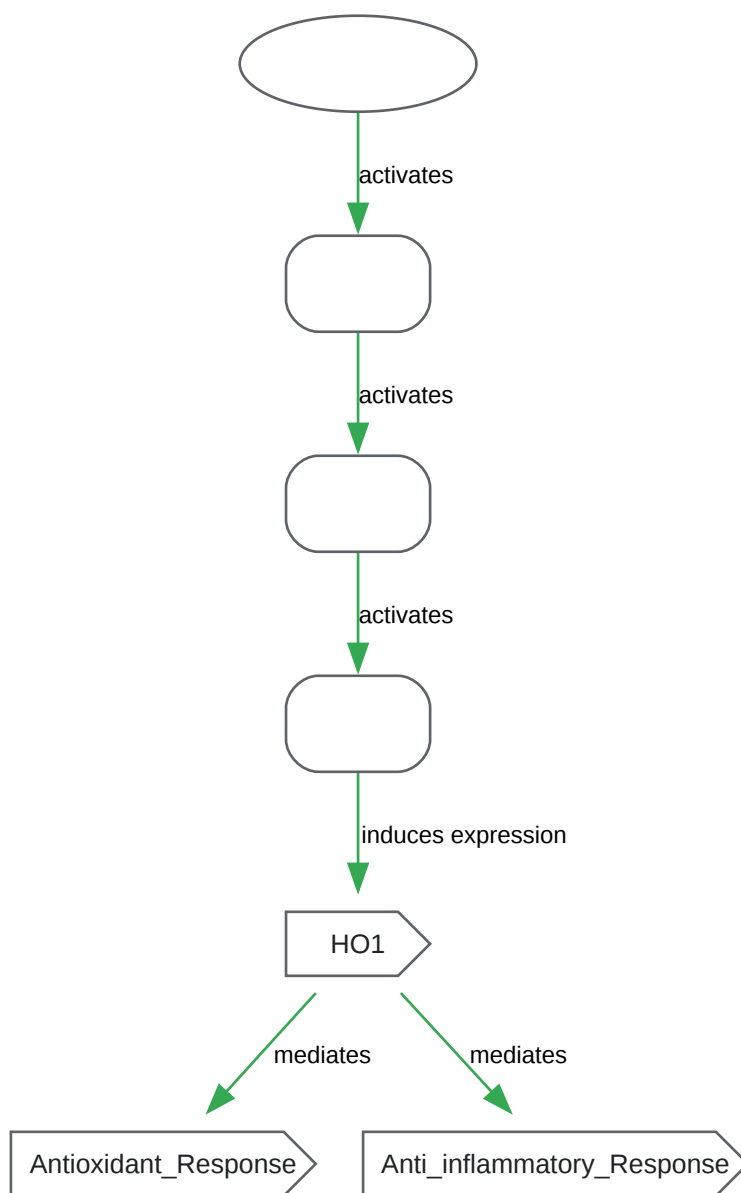


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Caption: Oxyberberine inhibits the NOTCH1-USP7-c-Myc pathway.

PI3K/Akt/AMPK Signaling Pathway

Oxyberberine has been reported to be an agonist of heme oxygenase-1 (HO-1) and can activate antioxidant mechanisms by regulating the PI3K/Akt/AMPK signaling pathway. This pathway is central to cellular processes such as growth, survival, and metabolism.



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Caption: Oxyberberine activates the PI3K/Akt/AMPK signaling pathway.

Summary and Conclusion

The available toxicological data for **8-Keto-berberine** suggest a moderate acute toxicity profile following oral and intraperitoneal administration in animal models. In vitro studies have demonstrated its cytotoxic potential against several cancer cell lines, indicating a possible therapeutic application. Mechanistic studies have begun to elucidate its interaction with key

cellular signaling pathways, including the NOTCH1-USP7-c-Myc and PI3K/Akt/AMPK pathways.

A significant knowledge gap exists concerning the genotoxicity of **8-Keto-berberine**. The absence of data from standard genotoxicity assays (Ames, micronucleus, comet) is a critical deficiency in its toxicological profile. Further research is imperative to assess its mutagenic and clastogenic potential to fully characterize its safety for any potential therapeutic development.

This technical guide serves as a summary of the current understanding of the toxicology of **8-Keto-berberine**. It is intended to aid researchers and drug development professionals in their evaluation of this compound and to highlight the areas where further investigation is urgently needed.

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